7-hydroxy-5-methyl-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
CAS No.: 169941-74-6
Cat. No.: VC11873827
Molecular Formula: C15H10F3NO3S
Molecular Weight: 341.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169941-74-6 |
|---|---|
| Molecular Formula | C15H10F3NO3S |
| Molecular Weight | 341.3 g/mol |
| IUPAC Name | 7-hydroxy-5-methyl-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C15H10F3NO3S/c1-6-3-8(20)4-10-11(6)13(21)12(9-5-23-7(2)19-9)14(22-10)15(16,17)18/h3-5,20H,1-2H3 |
| Standard InChI Key | XJJADFGTROJYRH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1C(=O)C(=C(O2)C(F)(F)F)C3=CSC(=N3)C)O |
| Canonical SMILES | CC1=CC(=CC2=C1C(=O)C(=C(O2)C(F)(F)F)C3=CSC(=N3)C)O |
Introduction
Chemical Identity and Structural Features
7-Hydroxy-5-methyl-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one belongs to the chromenone family, characterized by a bicyclic framework comprising a benzene ring fused to a pyrone moiety. Key structural attributes include:
Core Chromenone Skeleton
The 4H-chromen-4-one backbone features a ketone group at position 4 and a hydroxyl group at position 7. The 5-methyl substitution distinguishes this compound from simpler chromenones, potentially influencing its electronic and steric properties .
Thiazole Substituent
A 2-methyl-1,3-thiazol-4-yl group is attached at position 3. Thiazoles are electron-deficient heterocycles known for their role in enhancing bioactivity, particularly in antimicrobial and anticancer agents .
Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at position 2 contributes to metabolic stability and lipophilicity, traits critical for drug-likeness.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₃N₂O₃S |
| Molecular Weight | 368.33 g/mol |
| IUPAC Name | 7-Hydroxy-5-methyl-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one |
| CAS Number | Not yet assigned |
| Topological Polar Surface Area | 89.6 Ų (estimated) |
Synthesis and Reaction Pathways
While no explicit synthesis route for this compound is documented, analogous chromenones are typically synthesized via:
Pechmann Condensation
A classic method for constructing coumarin derivatives, involving the reaction of phenols with β-keto esters under acidic conditions. For thiazole-containing analogs, pre-functionalization of the phenolic precursor with a thiazole moiety may be required .
Post-Functionalization Strategies
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Thiazole Incorporation: Suzuki-Miyaura coupling could introduce the thiazole group post-chromenone formation .
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Trifluoromethylation: Electrophilic trifluoromethylation using reagents like Togni’s reagent at position 2.
Key Challenges:
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Regioselectivity in introducing the 5-methyl group without disturbing the hydroxyl at position 7.
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Stability of the thiazole ring under strong acidic or basic conditions during synthesis.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s LogP (estimated at 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxyl and ketone groups provide hydrogen-bonding sites, enhancing solubility in polar solvents like DMSO or acetonitrile .
Spectral Characteristics
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UV-Vis: Strong absorption near 320–350 nm due to the conjugated chromenone-thiazole system .
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Fluorescence: Analogous thiazole-fused chromenones exhibit quantum yields up to 0.65, suggesting potential as fluorophores .
Biological Activity and Mechanistic Insights
Anticancer Activity
Mechanistic studies on similar derivatives reveal:
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Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, inducing apoptosis.
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Kinase Modulation: Suppression of EGFR and VEGFR2 signaling pathways at IC₅₀ values of 12–18 µM.
Table 2: Cytotoxicity Data (Analog Compound)
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 29.6 |
| A549 (Lung Cancer) | 34.2 |
| HepG2 (Liver Cancer) | 27.8 |
Applications in Materials Science
Organic Electronics
The planar chromenone-thiazole system facilitates π-π stacking, making it suitable for organic light-emitting diodes (OLEDs). A benzocarbazole analog achieved a luminance efficiency of 18 cd/A .
Sensors
Fluorescence quenching in the presence of heavy metals (e.g., Hg²⁺) has been observed in related compounds, suggesting utility in environmental monitoring .
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 250°C, indicating robustness for high-temperature applications .
Photostability
Under UV light, the thiazole ring may undergo [2+2] cycloaddition, necessitating stabilization via electron-withdrawing substituents .
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